Product packaging for 3-[(Ethanesulfonyl)methyl]benzonitrile(Cat. No.:CAS No. 1267212-27-0)

3-[(Ethanesulfonyl)methyl]benzonitrile

Cat. No.: B3021286
CAS No.: 1267212-27-0
M. Wt: 209.27 g/mol
InChI Key: VAOSJHQNSGVYRK-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Sulfone Chemistry

The benzonitrile unit is a prominent scaffold in organic synthesis and medicinal chemistry. The nitrile group is a versatile functional handle, capable of undergoing a wide array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other conversions. The presence of the nitrile group on a benzene (B151609) ring also influences the electronic properties of the aromatic system.

Sulfones, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, are another class of compounds with significant utility. The sulfone group is a strong electron-withdrawing group and is known for its high polarity and metabolic stability. In medicinal chemistry, the incorporation of a sulfone moiety can enhance the physicochemical properties of a molecule, such as solubility and the ability to act as a hydrogen bond acceptor. The synthesis of aryl sulfones is a well-established field, with numerous methods available for their preparation, including the oxidation of corresponding sulfides and various cross-coupling strategies. organic-chemistry.orgorganic-chemistry.org

Strategic Importance of the Ethanesulfonylmethyl Moiety in Organic Synthesis

The ethanesulfonylmethyl group, -CH₂SO₂CH₂CH₃, is a key structural feature of the title compound. While the methylsulfonyl group is more commonly documented in the literature for its role in enhancing the properties of bioactive compounds, the ethanesulfonylmethyl moiety can be viewed as a logical extension. The replacement of a methyl group with an ethyl group can subtly modulate properties such as lipophilicity and steric profile, which can be critical in the context of drug design and materials science. The methylene (B1212753) spacer between the sulfone and the benzene ring provides conformational flexibility, which can also influence the molecule's interactions with biological targets or its packing in a solid state.

The synthesis of molecules containing such a moiety can be approached through various synthetic strategies. One common approach involves the nucleophilic substitution of a suitable benzylic halide with an ethanesulfinate (B1267084) salt. Alternatively, the oxidation of a corresponding thioether could provide access to the desired sulfone.

Current Research Gaps and Future Directions for 3-[(Ethanesulfonyl)methyl]benzonitrile Studies

A thorough review of the existing scientific literature reveals a significant research gap concerning this compound. There is a conspicuous absence of dedicated studies on its synthesis, characterization, and potential applications. This lack of information presents a clear opportunity for future research.

Future investigations should prioritize the development of an efficient and scalable synthesis for this compound. Following a successful synthesis, a comprehensive characterization of its physicochemical properties would be essential. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, solubility, and crystal structure.

Once characterized, the reactivity of this compound could be explored. The versatile nitrile group could be transformed into other functional groups to create a library of derivatives. Furthermore, given the known biological activities of many benzonitrile and sulfone-containing compounds, screening this compound and its derivatives for potential pharmacological activity would be a logical and promising direction. The insights gained from such studies would not only expand the fundamental knowledge of this particular molecule but could also pave the way for its application in various scientific and technological domains.

Data on Related Compounds

Due to the limited availability of specific data for this compound, the following tables provide information on structurally related compounds to offer a comparative context for its potential properties.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
3-(Methylsulfonyl)benzonitrileC₈H₇NO₂S181.21SolidNot specified
3-EthylbenzonitrileC₉H₉N131.17LiquidNot applicable
3-Methylbenzonitrile (B1361078)C₈H₇N117.15Liquid-23
3-(Chloromethyl)benzonitrileC₈H₆ClN151.59Solid66-71

Data sourced from various chemical suppliers and databases. nih.gov

Table 2: Spectroscopic Data for a Related Sulfonylbenzonitrile

Spectroscopic TechniqueKey Features for 3-(Methylsulfonyl)benzonitrile
Infrared (IR) SpectroscopySharp C≡N stretch around 2220 cm⁻¹; S=O stretches in the 1300–1150 cm⁻¹ range.
¹H NMR SpectroscopyAromatic protons in the δ 7.5-8.5 ppm region; Methyl singlet around δ 3.3 ppm.
¹³C NMR SpectroscopyDistinct signals for aromatic carbons, nitrile carbon, and the methyl carbon of the sulfonyl group.
Mass Spectrometry (MS)Expected molecular ion peak [M]⁺ at approximately m/z 181.02.

This data is characteristic for methylsulfonyl-substituted benzonitrile derivatives and is provided for illustrative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2S B3021286 3-[(Ethanesulfonyl)methyl]benzonitrile CAS No. 1267212-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethylsulfonylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-2-14(12,13)8-10-5-3-4-9(6-10)7-11/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOSJHQNSGVYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 3 Ethanesulfonyl Methyl Benzonitrile

Retrosynthetic Pathways and Disconnection Strategies for 3-[(Ethanesulfonyl)methyl]benzonitrile

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org For this compound, the analysis involves strategically breaking key bonds to reveal plausible precursors. The primary disconnections focus on the carbon-sulfur (C-S) bond of the sulfone and the carbon-carbon bond between the benzene (B151609) ring and the nitrile group.

Two logical retrosynthetic pathways emerge from this analysis:

Pathway A: Disconnection of the C(sp³)-S bond. This is a common and reliable disconnection for sulfones. This break suggests a nucleophilic substitution reaction. The synthons generated are a benzyl (B1604629) electrophile and an ethanesulfinate (B1267084) nucleophile. This leads back to 3-(halomethyl)benzonitrile and an ethanesulfinate salt as practical synthetic equivalents. A further disconnection of the nitrile group (C-CN) via functional group interconversion (FGI) suggests precursors like 3-methylbenzonitrile (B1361078) or 3-(bromomethyl)toluene.

Pathway B: Disconnection of the C(aryl)-C(methyl) bond. This pathway considers the entire (ethanesulfonyl)methyl group as a single unit. This disconnection points towards a cross-coupling reaction or nucleophilic aromatic substitution, which is less common for this specific arrangement. A more viable approach within this pathway involves an FGI, where the sulfone is seen as an oxidized version of a sulfide (B99878). This leads to the precursor 3-[(ethylthio)methyl]benzonitrile, which can be synthesized from 3-(halomethyl)benzonitrile and ethanethiolate.

These strategies suggest that a key intermediate in the synthesis is likely to be a derivative of 3-methylbenzonitrile or a related compound where the methyl group is functionalized.

Proposed Synthetic Routes to the Core Structure of this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed. These routes are built around established methods for forming the key benzonitrile (B105546) and ethanesulfonylmethyl moieties.

Functionalization of Aromatic Rings for Benzonitrile Installation

The introduction of the nitrile group onto the aromatic ring is a critical step that can be achieved through several well-established methods.

Sandmeyer Reaction: A common route begins with an appropriately substituted aniline (B41778), such as 3-toluidine (3-methylaniline). The aniline is first diazotized using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide solution to install the nitrile group, yielding 3-methylbenzonitrile.

Dehydration of Amides or Oximes: Another approach involves the dehydration of a primary amide or an aldoxime. For instance, 3-methylbenzoic acid can be converted to 3-methylbenzamide, which is then dehydrated using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or sulfamic acid to give 3-methylbenzonitrile. youtube.com Similarly, 3-methylbenzaldehyde (B113406) can be converted to its oxime with hydroxylamine, followed by dehydration. rsc.orggoogle.com

Nucleophilic Aromatic Substitution: For activated aromatic rings or through transition-metal catalysis, a halide can be displaced by a cyanide nucleophile. For example, 3-bromotoluene (B146084) could be subjected to cyanation using reagents like copper(I) cyanide (Rosenmund-von Braun reaction) or palladium catalysts with cyanide sources like zinc cyanide.

Starting MaterialReagent(s)ProductReaction Type
3-Methylaniline1. NaNO₂, HCl 2. CuCN3-MethylbenzonitrileSandmeyer Reaction
3-MethylbenzamideP₂O₅ or SOCl₂3-MethylbenzonitrileDehydration
3-BromotolueneCuCN3-MethylbenzonitrileNucleophilic Substitution

Strategies for Introducing the Ethanesulfonylmethyl Group

Once a benzonitrile core with a reactive handle (like a methyl or halomethyl group) is established, the ethanesulfonylmethyl group can be introduced.

Route 1: Nucleophilic Substitution on a Benzyl Halide This is arguably the most direct approach. It begins with the radical halogenation of 3-methylbenzonitrile, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, to form 3-(bromomethyl)benzonitrile (B105621). This benzylic bromide is a potent electrophile and can react with a sulfur nucleophile.

Sulfide Formation and Oxidation: 3-(bromomethyl)benzonitrile is reacted with sodium ethanethiolate (NaSEt) to form the thioether, 3-[(ethylthio)methyl]benzonitrile.

The subsequent and crucial step is the oxidation of the sulfide to the sulfone. This is a common industrial transformation. A variety of oxidizing agents can be employed, such as hydrogen peroxide (H₂O₂), often with a catalyst like tungstic acid, or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of stoichiometry is needed to avoid over-oxidation to the sulfoxide (B87167) if desired, but for the sulfone, an excess of the oxidant is typically used.

Route 2: Direct Sulfone Installation An alternative to the oxidation sequence is the direct formation of the C-S bond with the sulfur atom already in the correct oxidation state.

This involves reacting 3-(bromomethyl)benzonitrile with a salt of ethanesulfinic acid, such as sodium ethanesulfinate (EtSO₂Na). The sulfinate anion acts as a nucleophile, displacing the bromide to directly form the target molecule, this compound. This method avoids the handling of volatile thiols and a separate oxidation step.

PrecursorReagent(s)Intermediate/ProductKey Transformation
3-Methylbenzonitrile1. NBS, AIBN3-(Bromomethyl)benzonitrileRadical Bromination
3-(Bromomethyl)benzonitrile1. NaSEt 2. H₂O₂, H₂WO₄This compoundSulfide formation & Oxidation
3-(Bromomethyl)benzonitrileNaSO₂EtThis compoundNucleophilic Sulfinylation

Optimization of Reaction Conditions and Yields for this compound Synthesis

The industrial viability of any synthetic route depends on the optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound, several parameters are critical.

Oxidation Step: In the sulfide oxidation route, the choice of oxidant is paramount. While m-CPBA provides clean conversions on a lab scale, its cost and stoichiometry are less favorable for large-scale production. Catalytic oxidation using hydrogen peroxide is often preferred due to its low cost and the benign byproduct (water). Key parameters to optimize include:

Catalyst: Loading, activity, and stability of catalysts like sodium tungstate.

Solvent: A solvent that can dissolve both the organic substrate and the aqueous oxidant, such as acetic acid or a biphasic system with a phase-transfer catalyst.

Temperature and Time: Balancing reaction rate with the prevention of side reactions or thermal decomposition.

Nucleophilic Substitution: For the reaction of 3-(bromomethyl)benzonitrile with either sodium ethanethiolate or sodium ethanesulfinate, optimization would focus on:

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typically effective at promoting Sₙ2 reactions.

Temperature: Moderate temperatures are usually sufficient to drive the reaction to completion without promoting elimination or other side reactions.

Purity of Reagents: The purity of the benzylic bromide is crucial, as impurities from the bromination step can lead to complex product mixtures.

Development of Novel Synthetic Approaches to this compound

While the classical methods described are robust, research continues into developing more efficient, sustainable, and versatile synthetic methodologies.

Catalytic Methods for Carbon-Sulfur Bond Formation

Modern organic synthesis increasingly relies on catalytic methods to form C-S bonds, offering milder conditions and broader substrate scope compared to traditional methods. researchgate.net The development of such methods could provide novel routes to this compound or its key precursors.

Transition-Metal-Catalyzed Cross-Coupling: Palladium and copper are the most common catalysts for C-S bond formation. A novel approach could involve a cross-coupling reaction between an aryl boronic acid derivative of benzonitrile (e.g., 3-cyanophenylboronic acid) and a sulfur-containing coupling partner. However, constructing the specific (ethanesulfonyl)methyl group via this method is non-trivial.

Transition-Metal-Free C-S Bond Formation: Recent advancements have focused on forming C-S bonds without transition metals, which is economically and environmentally advantageous. researchgate.net For instance, methods involving the ipso-nucleophilic substitution of aromatic sulfonic acids with thiols have been developed. researchgate.net While not directly applicable to forming the specific benzyl-sulfone bond in the target molecule, these principles could inspire new routes. For example, a catalytic system could be developed to directly couple 3-halobenzonitrile with a reagent like ethyl methyl sulfone, though this remains a significant synthetic challenge. The focus of novel catalytic approaches would likely be on improving the efficiency and environmental profile of the established nucleophilic substitution or oxidation steps.

Method TypeCatalyst/ConditionsPotential ApplicationAdvantage
Cross-CouplingPalladium or Copper catalystSynthesis of aryl thioethers/sulfonesBroad substrate scope
Ipso SubstitutionBase-promoted, metal-freeC(aryl)-S bond formationAvoids transition metals
Catalytic OxidationTungsten or Vanadium catalystsOxidation of 3-[(ethylthio)methyl]benzonitrileUse of green oxidants like H₂O₂

Stereoselective Synthesis of Analogues (if applicable to future derivatives)

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of chiral analogues that may have applications in pharmaceuticals and materials science. Stereoselectivity can be introduced by employing chiral starting materials, auxiliaries, or catalysts.

One approach to synthesizing chiral benzylic sulfones involves the use of a chiral sulfinate auxiliary. For instance, a chiral alcohol can be converted to a chiral sulfinate ester. Reaction of this chiral sulfinate with an organometallic reagent, followed by alkylation with 3-cyanobenzyl bromide, can afford an optically active sulfone. The chiral auxiliary can then be removed to yield the desired enantiomerically enriched product.

Another strategy is the use of transition metal catalysis with chiral ligands. Asymmetric allylic alkylation, a well-established method for creating stereocenters, can be adapted for the synthesis of chiral sulfones. For example, a prochiral allylic substrate could be reacted with an ethanesulfinate salt in the presence of a palladium catalyst bearing a chiral phosphine (B1218219) ligand. This would result in the formation of a chiral sulfone with high enantioselectivity.

Furthermore, kinetic resolution of a racemic mixture of a chiral benzylic sulfone analogue could be achieved using a chiral catalyst or enzyme. This would selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure sulfone.

MethodChiral SourceKey Features
Chiral AuxiliaryChiral alcohols (e.g., menthol)Stoichiometric use of chiral source, often requires additional steps for auxiliary attachment and removal.
Asymmetric CatalysisChiral ligands (e.g., BINAP, DuPhos) with transition metals (e.g., Pd, Ru)Catalytic amount of chiral source, high enantioselectivities achievable.
Kinetic ResolutionChiral catalysts or enzymesSeparation of enantiomers from a racemic mixture.

This table presents general strategies applicable to the synthesis of chiral analogues.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant emphasis on developing more sustainable and environmentally benign synthetic methods. For the synthesis of this compound and its analogues, several green chemistry principles can be applied.

The choice of solvent is a key consideration. Traditional polar aprotic solvents like DMF and DMSO, while effective, have toxicity and disposal issues. Greener alternatives, such as deep eutectic solvents (DES), have emerged as promising media for nucleophilic substitution reactions. rsc.org DES are mixtures of hydrogen bond donors and acceptors that are liquid at or near room temperature, biodegradable, and have low toxicity. The synthesis of alkyl aryl sulfones has been successfully demonstrated in DES, offering a more sustainable alternative to conventional solvents. rsc.org

Another green approach is the use of catalyst systems that can operate under milder conditions and be recycled. For instance, phase-transfer catalysts can facilitate the reaction between the aqueous sodium ethanesulfinate and the organic 3-cyanobenzyl halide, reducing the need for organic solvents and allowing for easier product separation.

Furthermore, the development of biocatalytic methods for nitrile synthesis represents a significant advancement in green chemistry. nih.govnih.gov While not directly applicable to the C-S bond formation step, enzymes can be used for the synthesis of the benzonitrile starting material from aldehydes under mild, aqueous conditions, avoiding the use of toxic cyanating agents. nih.govnih.gov

Waste reduction is another important aspect of green chemistry. Atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are highly desirable. The nucleophilic substitution reaction for the synthesis of this compound is inherently atom-economical, with the main byproduct being a salt.

Green Chemistry AspectTraditional MethodGreen Alternative
Solvent DMF, DMSODeep Eutectic Solvents (DES), Water (with phase-transfer catalyst)
Catalysis Stoichiometric basesRecyclable phase-transfer catalysts, Biocatalysis (for nitrile synthesis)
Reagents -Use of biocatalysts to avoid toxic cyanating agents in nitrile synthesis
Waste Organic solvent wasteReduced solvent waste, biodegradable solvents

This table highlights potential green chemistry improvements for the synthesis.

Advanced Spectroscopic and Structural Elucidation of 3 Ethanesulfonyl Methyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-[(Ethanesulfonyl)methyl]benzonitrile

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl, methylene (B1212753), and aromatic protons. The aromatic region would likely display complex multiplets between δ 7.5 and 7.8 ppm for the four protons on the benzene (B151609) ring. The methylene bridge protons (-CH₂-), being situated between an electron-withdrawing sulfonyl group and an aromatic ring, are predicted to appear as a singlet at approximately δ 4.4-4.6 ppm. The ethyl group protons would present as a quartet around δ 3.1-3.3 ppm for the methylene (-CH₂-) group and a triplet around δ 1.3-1.5 ppm for the methyl (-CH₃) group, with a typical coupling constant (³JHH) of ~7.4 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eight unique carbon signals. The nitrile carbon is the most deshielded, appearing around δ 118-119 ppm. The quaternary carbon of the benzene ring to which the nitrile is attached would be found near δ 112-114 ppm. The other aromatic carbons would resonate in the δ 129-135 ppm range. The methylene bridge carbon (-CH₂-) is expected at approximately δ 58-60 ppm. For the ethyl group, the methylene carbon (-CH₂-) would appear around δ 48-50 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield, around δ 7-9 ppm.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H7.50 - 7.80Multiplet (m)
-CH₂- (benzyl)4.40 - 4.60Singlet (s)
-SO₂-CH₂-CH₃3.10 - 3.30Quartet (q)
-SO₂-CH₂-CH₃1.30 - 1.50Triplet (t)
Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-CN112 - 114
Aromatic C-H & C-CH₂129 - 135
-C≡N118 - 119
-CH₂- (benzyl)58 - 60
-SO₂-CH₂-CH₃48 - 50
-SO₂-CH₂-CH₃7 - 9

Two-dimensional NMR experiments are crucial for unambiguously confirming the proposed structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity within the ethyl group by showing a cross-peak between the quartet at δ 3.1-3.3 ppm and the triplet at δ 1.3-1.5 ppm. No other correlations would be expected, confirming the isolation of the other proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations would be observed between the aromatic protons (δ 7.5-7.8) and their corresponding carbons (δ 129-135), the benzylic methylene protons (δ 4.4-4.6) and their carbon (δ 58-60), the ethyl's methylene protons (δ 3.1-3.3) and its carbon (δ 48-50), and the ethyl's methyl protons (δ 1.3-1.5) and its carbon (δ 7-9).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations. Key expected correlations for structural confirmation would include:

The benzylic methylene protons (δ 4.4-4.6) to the aromatic carbons, confirming the attachment point to the ring.

The ethyl methylene protons (δ 3.1-3.3) to the benzylic methylene carbon (δ 58-60), confirming the C-S-C linkage.

The aromatic protons adjacent to the nitrile group to the nitrile carbon (δ 118-119).

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups in this compound

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the nitrile, sulfone, and aromatic groups.

The most characteristic IR absorption would be a sharp, strong band for the nitrile (-C≡N) stretch, typically appearing in the 2220-2240 cm⁻¹ region. spectroscopyonline.com The sulfone group (-SO₂-) would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch between 1290-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹. chegg.com Aromatic C-H stretching vibrations would be observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce several bands in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methylene groups would appear as bands in the 2850-3000 cm⁻¹ range. msu.edu

Characteristic Vibrational Frequencies for this compound
Functional Group VibrationTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Nitrile (C≡N) Stretch2220 - 2240
Aromatic C=C Stretch1450 - 1600
Sulfone (S=O) Asymmetric Stretch1290 - 1350
Sulfone (S=O) Symmetric Stretch1120 - 1160

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₁NO₂S, corresponding to a monoisotopic mass of 209.0510 Da.

HRMS would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The expected exact mass for the protonated molecule [M+H]⁺ would be 210.0583 Da.

The electron ionization (EI) mass spectrum would likely show a detectable molecular ion peak at m/z = 209. The fragmentation pattern of alkyl aryl sulfones is often characterized by cleavage of the bonds adjacent to the sulfur atom. cdnsciencepub.com Key fragmentation pathways would include:

Loss of the ethyl group: Cleavage of the S-CH₂CH₃ bond would result in a fragment at m/z 180 ([M-29]⁺).

Benzylic cleavage: Cleavage of the CH₂-S bond would generate the cyanobenzyl cation (C₈H₆N⁺) at m/z 116.

Sulfonyl rearrangement: Rearrangements involving the sulfonyl group can lead to the formation of sulfinate-like intermediates, followed by loss of SO₂ to give a fragment corresponding to the cyanotoluene radical cation at m/z 117. cdnsciencepub.comacs.org

Loss of the ethanesulfonyl radical: Cleavage could lead to the formation of a fragment at m/z 116 by loss of ·SO₂CH₂CH₃.

Predicted Key Fragments in the Mass Spectrum of this compound
Predicted m/zPossible Fragment Identity
209[M]⁺ (Molecular Ion)
180[M - CH₂CH₃]⁺
117[M - SO₂ - C₂H₄]⁺ (rearrangement)
116[M - SO₂CH₂CH₃]⁺ or [C₈H₆N]⁺
90[C₇H₆]⁺ (from cyanobenzyl)

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the crystal lattice.

While a specific crystal structure for this compound has not been reported, analysis of related structures shows that molecules containing sulfone and nitrile groups are capable of forming well-ordered crystals. nih.gov X-ray analysis would reveal the three-dimensional packing of the molecules, stabilized by intermolecular interactions such as weak C-H···O or C-H···N hydrogen bonds involving the sulfone oxygen atoms and the nitrile nitrogen, respectively. Furthermore, π-π stacking interactions between the aromatic rings could also play a significant role in the crystal packing. The potential for this compound to act as a building block in co-crystals could also be explored, where it could interact with other molecules through these non-covalent interactions to form new crystalline materials with tailored properties.

Chemical Reactivity and Transformation Studies of 3 Ethanesulfonyl Methyl Benzonitrile

Reactions Involving the Nitrile Functional Group in 3-[(Ethanesulfonyl)methyl]benzonitrile

The nitrile group (C≡N) is strongly polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. openstax.org Its reactions are analogous in many ways to those of a carbonyl group, often proceeding via nucleophilic addition to the carbon-nitrogen triple bond. libretexts.orgchemistrysteps.com

The nitrile group of this compound can be hydrolyzed to yield either an amide or a carboxylic acid, depending on the reaction conditions. This transformation can be catalyzed by either acid or base. openstax.org

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. openstax.org The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to the amide, 3-[(ethanesulfonyl)methyl]benzamide. If the reaction is allowed to proceed, the amide can undergo further hydrolysis to the carboxylate salt, which upon acidic workup yields 3-[(ethanesulfonyl)methyl]benzoic acid. chemistrysteps.com By carefully controlling the reaction conditions, the hydrolysis can often be stopped at the amide stage. semanticscholar.orgoatext.com

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid intermediate after a proton transfer. This intermediate tautomerizes to the corresponding amide. chemistrysteps.com Prolonged exposure to acidic conditions and heat will further hydrolyze the amide to the carboxylic acid. youtube.com

Table 1: Hydrolysis and Amidation of this compound

Catalyst Reagents Primary Product Final Product (with prolonged reaction)
Base NaOH (aq), Heat 3-[(Ethanesulfonyl)methyl]benzamide 3-[(Ethanesulfonyl)methyl]benzoic acid

The nitrile functional group is readily reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. openstax.orgyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion intermediate. openstax.orglibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation with water in a subsequent step, affords the primary amine, {3-[(ethanesulfonyl)methyl]phenyl}methanamine. openstax.orglibretexts.org

Alternative reducing agents can also be utilized, sometimes offering different selectivity or milder reaction conditions. Catalytic hydrogenation, for example, can also achieve this reduction, though it may require specific catalysts and conditions to be effective and avoid side reactions.

Table 2: Reduction of this compound to an Amine

Reagent Product Reaction Type
1. LiAlH₄; 2. H₂O {3-[(Ethanesulfonyl)methyl]phenyl}methanamine Nucleophilic Reduction

The electrophilic nature of the nitrile carbon allows for the addition of a wide range of carbon- and heteroatom-based nucleophiles. openstax.org Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are particularly effective for forming new carbon-carbon bonds. chemistrysteps.com

When this compound reacts with a Grignard reagent, the nucleophilic alkyl or aryl group adds to the nitrile carbon to form an intermediate imine anion, which is stabilized as a magnesium salt. openstax.orglibretexts.org Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields a ketone. chemistrysteps.comyoutube.com This two-step process is a valuable method for synthesizing ketones where one of the alpha-substituents is the 3-[(ethanesulfonyl)methyl]benzyl group.

Other nucleophiles can also add to the nitrile group. For instance, the addition of amines can lead to the formation of amidines, particularly when promoted by reagents like copper(I) chloride. orgsyn.org Similarly, thiol nucleophiles can add across the carbon-nitrogen triple bond, especially under basic conditions, to form thioimidates. nih.gov

Table 3: Nucleophilic Addition to this compound

Nucleophile (Reagent) Intermediate Final Product (after Hydrolysis)
Alkyl Grignard (R-MgX) Imine magnesium salt 1-{3-[(Ethanesulfonyl)methyl]phenyl}alkan-1-one
Aryl Lithium (Ar-Li) Imine lithium salt Aryl {3-[(ethanesulfonyl)methyl]phenyl}methanone
Amine (R₂NH) / CuCl Amidine N/A

Reactivity of the Ethanesulfonyl Moiety in this compound

The ethanesulfonyl group (–SO₂CH₂CH₃) is a strongly electron-withdrawing group, which significantly influences the reactivity of the adjacent methylene (B1212753) (–CH₂–) bridge. researchgate.net Its primary roles in chemical transformations are to acidify the α-carbon protons and potentially to act as a leaving group.

The sulfonyl group is generally considered a moderate leaving group, less reactive than common leaving groups like halides. researchgate.net However, its ability to depart can be utilized in certain synthetic contexts, particularly in nucleophilic substitution reactions. For the ethanesulfinate (B1267084) anion (CH₃CH₂SO₂⁻) to act as a leaving group from this compound, a nucleophile would need to attack the benzylic methylene carbon.

This type of Sₙ2 reaction is challenging but can be facilitated under specific conditions. In some systems, particularly in nucleophilic aromatic substitution, methylsulfonyl groups activated by strongly electron-withdrawing rings (like pyrimidine) have been used as effective leaving groups. rsc.orgresearchgate.net While the phenyl ring in this compound is less activating, strong nucleophiles or specific catalytic conditions might enable the displacement of the ethanesulfonyl group.

The most significant influence of the ethanesulfonyl group on the reactivity of this compound is the acidification of the protons on the methylene carbon to which it is attached (the α-carbon). The strong electron-withdrawing nature of the sulfone group stabilizes the conjugate base, a carbanion, through resonance and inductive effects. researchgate.net

This increased acidity allows for the selective deprotonation of the α-carbon using a moderately strong base, such as an alkoxide or an amine-based base, to generate a nucleophilic carbanion. This carbanion can then react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence of deprotonation followed by reaction with an electrophile is a powerful tool for elaborating the structure of the molecule. For example, the generated carbanion can participate in alkylation reactions with alkyl halides or in aldol-type condensation reactions with aldehydes and ketones. nih.gov

Table 4: Potential Reactions of the α-Carbon Anion of this compound

Base Electrophile Product Type
Potassium tert-butoxide (KOtBu) Alkyl Halide (R-X) α-Alkylated product
Sodium Hydride (NaH) Aldehyde (R-CHO) β-Hydroxy sulfone
n-Butyllithium (n-BuLi) Ketone (R₂C=O) β-Hydroxy sulfone

Electrophilic Aromatic Substitution Reactions of the Benzonitrile (B105546) Ring in this compound

The benzonitrile ring in this compound is expected to be significantly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the electron-withdrawing nature of both the cyano (-CN) group and the ethylsulfonylmethyl [-CH2SO2CH2CH3] group.

The cyano group is a potent deactivating group due to both a strong inductive effect and a resonance effect that withdraws electron density from the aromatic ring. brainly.comquora.com The nitrogen atom's high electronegativity pulls electron density away from the ring through the sigma bond (inductive effect). Through resonance, the triple bond of the nitrile can delocalize the ring's pi electrons, further decreasing its nucleophilicity.

Similarly, the ethylsulfonylmethyl group is also deactivating. The sulfonyl group (-SO2-) is strongly electron-withdrawing due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. researchgate.net While the methylene (-CH2-) spacer mitigates direct resonance delocalization of the ring's electrons onto the sulfonyl group, a powerful negative inductive effect (-I) will be exerted on the ring, reducing its reactivity towards electrophiles.

In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to specific positions on the benzene (B151609) ring based on the combined directing effects of the existing substituents. The cyano group is generally considered a meta-director. quora.comminia.edu.eg This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that the positive charge is destabilized when the attack occurs at the ortho or para positions relative to the cyano group. Attack at the meta position avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing cyano group.

The ethylsulfonylmethyl group, being inductively electron-withdrawing, will also direct incoming electrophiles to the meta position relative to itself. In the case of this compound, the two substituents are in a meta relationship to each other.

The potential sites for electrophilic attack are positions 2, 4, 5, and 6.

Position 2: Ortho to the ethylsulfonylmethyl group and ortho to the cyano group.

Position 4: Para to the ethylsulfonylmethyl group and ortho to the cyano group.

Position 5: Meta to the ethylsulfonylmethyl group and para to the cyano group.

Position 6: Ortho to the ethylsulfonylmethyl group and meta to the cyano group.

Considering the meta-directing nature of both groups, the most likely positions for electrophilic attack would be those that are meta to both substituents, if possible. However, in this 1,3-disubstituted pattern, no single position is meta to both groups. Therefore, the directing effects of both groups must be weighed. Both groups strongly deactivate the positions ortho and para to them.

The cyano group deactivates the ortho positions (2 and 4) and the para position (6 is not para to CN). The ethylsulfonylmethyl group deactivates its ortho positions (2 and 4) and its para position (6). Therefore, positions 2, 4, and 6 are highly deactivated.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity in electrophilic aromatic substitution on this compound will be governed by the electronic directing effects of the two substituents, as discussed in the previous section. The strong deactivating and meta-directing nature of both the cyano and ethylsulfonyl groups will be the primary determinant of where an incoming electrophile will add to the aromatic ring. minia.edu.egnumberanalytics.com The interplay of these effects suggests that substitution will be highly selective, albeit sluggish.

The predicted regioselectivity for an electrophilic aromatic substitution reaction is summarized in the table below, based on the analysis of the directing effects.

Position of Electrophilic AttackRelation to -CH2SO2Et GroupRelation to -CN GroupPredicted ReactivityRationale
2OrthoOrthoHighly DisfavoredDeactivated by both groups.
4ParaOrthoHighly DisfavoredDeactivated by both groups.
5MetaParaPotentially Favored (relative to other positions)Meta to the deactivating -CH2SO2Et group, though para to the deactivating -CN group. Likely the least deactivated position.
6OrthoMetaDisfavoredOrtho to the deactivating -CH2SO2Et group.

Stereoselectivity would be a relevant consideration in reactions involving the ethylsulfonylmethyl side chain, particularly if a chiral center is introduced. For instance, if the methylene group adjacent to the sulfonyl group were to be deprotonated to form a carbanion, subsequent reaction with an electrophile could potentially create a stereocenter. The stereochemical outcome of such a reaction would depend on several factors, including the nature of the base used for deprotonation, the electrophile, and the reaction conditions. Steric hindrance from the bulk of the benzonitrile ring and the ethylsulfonyl group could influence the facial selectivity of the electrophilic attack on the carbanion, potentially leading to a preference for one stereoisomer over the other. However, without specific experimental examples, any discussion of stereoselectivity remains speculative.

Computational and Theoretical Investigations of 3 Ethanesulfonyl Methyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding in 3-[(Ethanesulfonyl)methyl]benzonitrile

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, rooted in the principles of quantum mechanics, provide detailed insights into the electronic structure and bonding characteristics of this compound. By solving approximations of the Schrödinger equation, researchers can model molecular behavior with high accuracy. nih.gov

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations can determine the optimized geometry of this compound, corresponding to its most stable three-dimensional arrangement of atoms. From this optimized structure, various ground-state properties can be calculated, providing a comprehensive electronic profile of the molecule.

Table 1: Calculated Ground State Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules.)

PropertyValue
Total Electronic Energy (Hartree)-1055.789
Dipole Moment (Debye)4.82
Point GroupC1

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzonitrile (B105546) ring, while the LUMO would also have significant contributions from the π-system of the ring and the sulfonyl group.

Table 2: Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules.)

ParameterEnergy (eV)
HOMO Energy-7.25
LUMO Energy-1.15
HOMO-LUMO Gap6.10

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds, and determining their relative stabilities. researchgate.netresearchgate.net Due to the presence of several rotatable single bonds—specifically around the methylene (B1212753) bridge and the ethyl group of the sulfonyl moiety—this compound can exist in multiple conformations.

Computational methods are employed to systematically explore the potential energy surface (PES) of the molecule. researchgate.net This is often done by performing a "relaxed scan," where a specific dihedral angle is incrementally rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement. researchgate.net This process generates a profile of energy versus dihedral angle, revealing the energy minima that correspond to stable conformers and the energy barriers that separate them. researchgate.net The results of such an analysis would allow for the identification of the most stable conformer (the global minimum on the PES) and the relative populations of other low-energy conformers at a given temperature. For this compound, the orientation of the ethoxy group relative to the benzonitrile ring would be a key determinant of conformational stability.

Table 3: Relative Energies of Hypothetical Conformers of this compound (Note: This table presents illustrative data to demonstrate the output of a conformational analysis.)

ConformerDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)
A (Global Minimum)178.5° (anti)0.00
B65.2° (gauche)1.25
C-64.8° (gauche)1.25

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. nih.govnih.gov By modeling the reaction pathway, researchers can identify transition states (the highest energy point along the reaction coordinate) and any intermediates that may be formed. nih.gov The calculation of activation energies (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. nih.gov

For reactions involving this compound, such as nucleophilic substitution at the methylene carbon or cycloaddition reactions involving the nitrile group, DFT calculations can be used to map out the entire reaction energy profile. nih.govmdpi.com For instance, in a hypothetical [3+2] cycloaddition reaction with a dipole, computational analysis could determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. nih.govresearchgate.net It would also predict the regioselectivity of the reaction, indicating which of the possible product isomers is favored. mdpi.com This level of mechanistic detail is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is extremely useful for interpreting experimental spectra and confirming molecular structures. researchgate.netnih.govresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov These predicted shifts can be compared directly with experimental data to aid in the assignment of signals. researchgate.netnih.gov

For vibrational spectroscopy, such as Infrared (IR) and Raman, computational frequency calculations can predict the wavenumbers and intensities of the vibrational modes of the molecule. nih.gov These calculations help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. orientjchem.orgresearchgate.net For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch, the S=O symmetric and asymmetric stretches, and various vibrations associated with the benzene (B151609) ring. orientjchem.orgresearchgate.net

Table 4: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical computational predictions for molecules with similar functional groups.)

Spectroscopic ParameterPredicted ValueFunctional Group
¹³C NMR Chemical Shift (δ, ppm)118.5C≡N
¹H NMR Chemical Shift (δ, ppm)4.45-CH₂-CN
IR Frequency (cm⁻¹)2235C≡N stretch
IR Frequency (cm⁻¹)1320SO₂ asymmetric stretch
IR Frequency (cm⁻¹)1135SO₂ symmetric stretch

Applications in Organic Synthesis and Materials Science for 3 Ethanesulfonyl Methyl Benzonitrile

3-[(Ethanesulfonyl)methyl]benzonitrile as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the nitrile and sulfonyl groups on the benzene (B151609) ring makes this compound a valuable intermediate in the construction of intricate molecular architectures. The compound's reactivity can be harnessed for the formation of both heterocyclic systems and new carbon-carbon bonds, demonstrating its utility as a foundational component in synthetic chemistry.

The benzonitrile (B105546) functional group is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The nitrile can undergo cyclization reactions with various reagents to form rings such as pyridines, pyrimidines, and triazines. While direct examples involving this compound are not extensively documented, the known reactivity of benzonitriles suggests its potential in this area. For instance, the reaction of a benzonitrile with a 1,3-dicarbonyl compound in the presence of a base can lead to the formation of a pyridine (B92270) ring. The ethanesulfonylmethyl substituent would remain as a functional handle on the resulting heterocyclic core, allowing for further diversification.

A hypothetical reaction scheme illustrating this potential is the synthesis of a substituted pyridine. By reacting this compound with a ketone under basic conditions, a condensation and subsequent cyclization could yield a pyridine derivative bearing the ethanesulfonylmethyl group. This group could then be further modified, for example, through elimination or substitution reactions, to introduce additional complexity to the molecule.

Interactive Data Table: Potential Heterocyclic Scaffolds from this compound

The methylene (B1212753) group positioned between the phenyl ring and the ethanesulfonyl group is activated by both moieties, making the attached protons acidic. This allows for deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic carbon can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) reactions, and Michael additions.

For example, treatment of this compound with a base like sodium hydride would generate a benzylic anion. This anion could then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, leading to a more substituted product. The sulfonyl group in such reactions can also serve as a leaving group in subsequent transformations, such as in the Julia-Kocienski olefination, providing a route to alkenes.

A patent for the preparation of Apremilast describes a similar transformation where a benzonitrile derivative reacts with dimethyl sulfone in the presence of butyllithium (B86547) to form a β-ketosulfone intermediate, highlighting the synthetic utility of the reaction between a nitrile-containing aromatic and a sulfone.

Interactive Data Table: Examples of C-C Bond Forming Reactions

Exploration of this compound in Polymer Chemistry or Advanced Materials

The incorporation of sulfone and nitrile functionalities into polymers can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. While the direct polymerization of this compound has not been reported, its structure suggests it could be a valuable monomer or additive in the creation of advanced materials.

The sulfone group is known to enhance the performance of polymer photocatalysts for hydrogen evolution from water. The nitrile group, on the other hand, can be a site for cross-linking or post-polymerization modification. A potential application could involve the synthesis of a polymer with pendant this compound units. This could be achieved by first functionalizing a polymer backbone with a reactive group that can then be coupled with a derivative of the title compound. Such a polymer could exhibit interesting optical or electronic properties due to the presence of the polar sulfone and nitrile groups.

Development of Ligands or Catalysts Derived from this compound Structure

The benzonitrile moiety can act as an electron-accepting ligand in transition metal catalysis. The nitrile group can coordinate to a metal center and influence its electronic properties, which in turn can affect the catalytic activity and selectivity of the metal complex. It is conceivable that this compound could be modified to create novel ligands for catalysis.

For instance, the benzene ring could be further functionalized with another donor atom, such as phosphorus or nitrogen, to create a bidentate or pincer-type ligand. The ethanesulfonylmethyl group could also play a role in modulating the steric and electronic properties of such a ligand. The development of new ligands is crucial for advancing cross-coupling reactions and other important catalytic transformations. The unique electronic profile of a ligand derived from this compound, with its combination of electron-withdrawing groups, could lead to catalysts with novel reactivity.

Interactive Data Table: Potential Ligand Architectures

Synthesis and Investigation of Derivatives and Analogues of 3 Ethanesulfonyl Methyl Benzonitrile

Structural Modifications of the Benzonitrile (B105546) Moiety

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) are commonly incorporated to study their effects. For instance, the introduction of a nitro group (-NO₂) or a trifluoromethyl group (-CF₃) can decrease the electron density of the aromatic ring, while alkoxy (-OR) or amino (-NR₂) groups can increase it. These modifications can impact the reactivity of the nitrile group and the acidity of the methylene (B1212753) protons adjacent to the sulfonyl group. Structure-activity relationship (SAR) studies on related benzonitrile derivatives have shown that such modifications are crucial for tuning pharmacokinetic profiles and target binding affinity. researchgate.net

The position of the substituent is also critical. Modifications at the ortho-, meta-, and para-positions relative to the cyano group or the sulfonylmethyl group can lead to distinct steric and electronic effects, thereby influencing the molecule's conformation and interaction with biological targets.

Position on RingSubstituent TypeExample SubstituentPredicted Effect on Benzonitrile Moiety
ortho- (C2, C6)Sterically Bulkytert-ButylMay induce conformational restriction; potential to hinder interactions at adjacent groups.
meta- (C4, C5)Electron-Donating (EDG)Methoxy (-OCH₃)Increases electron density on the ring; may influence overall molecular polarity.
para- (C4)Electron-Withdrawing (EWG)Cyano (-CN)Decreases electron density significantly; enhances acidity of benzylic protons.
AnyHalogenFluorine (-F)Modulates lipophilicity and can block sites of metabolism. cambridgemedchemconsulting.com

Variations of the Ethanesulfonyl Group and Alkyl Linker

Modifications to the ethanesulfonyl group and the methylene linker offer another avenue for creating analogues with diverse properties. These changes can alter the molecule's size, shape, polarity, and hydrogen bonding capabilities.

Ethanesulfonyl Group Variations: The sulfonyl group (SO₂) is a key functional group, and its replacement with bioisosteres is a common strategy in medicinal chemistry. drughunter.comwikipedia.org Bioisosteres are functional groups that possess similar physical or chemical properties, leading to comparable biological activity. For the sulfonyl group, potential bioisosteric replacements include a sulfonamide (-SO₂NR-), a sulfoxide (B87167) (-SO-), a ketone (-CO-), or other groups that can mimic its hydrogen bond accepting capacity and geometry. Furthermore, the ethyl group attached to the sulfone can be substituted with other alkyl chains (e.g., methyl, propyl) or aryl groups (e.g., phenyl) to modify lipophilicity and steric bulk.

Alkyl Linker Variations: The methylene (-CH₂-) linker connecting the benzonitrile and ethanesulfonyl moieties can also be varied. Homologation, which involves increasing the chain length (e.g., to an ethylene (B1197577) linker, -CH₂CH₂-), can alter the flexibility and spatial orientation of the two main structural components. Conversely, introducing rigidity by incorporating the linker into a cyclic system, such as a cyclopropane (B1198618) ring, can lock the molecule into a specific conformation, which can be beneficial for target-specific binding. The reactivity of this benzylic position is a key feature, as the protons on this carbon are acidic and can be removed by a base, allowing for further functionalization. acs.orgrsc.org

Modification TargetStructural VariationExamplePotential Impact
Ethanesulfonyl GroupBioisosteric ReplacementSulfonamide (-SO₂NH₂)Introduces hydrogen bond donor capability; alters polarity and solubility.
Ethanesulfonyl GroupAlkyl SubstitutionMethylsulfonyl (-SO₂CH₃)Reduces steric bulk and lipophilicity compared to the ethyl group.
Alkyl LinkerHomologationEthylene Linker (-CH₂CH₂-)Increases flexibility and distance between the aromatic and sulfonyl groups.
Alkyl LinkerIntroduction of RigidityCyclopropyl LinkerRestricts conformational freedom; may enhance binding affinity through entropic effects.

Exploration of Chiral Analogues of 3-[(Ethanesulfonyl)methyl]benzonitrile

The parent compound, this compound, is achiral. The introduction of a stereocenter to create chiral analogues is a significant area of investigation, as enantiomers often exhibit different biological activities and pharmacokinetic properties.

The most direct approach to creating a chiral analogue is by modifying the methylene linker. Substitution of one of the benzylic protons with a group other than hydrogen (e.g., a methyl, hydroxyl, or amino group) results in the formation of a chiral center at the carbon atom alpha to the sulfonyl group. The synthesis of such α-C chiral sulfones is a subject of considerable research, with methods often employing asymmetric catalysis to achieve high enantioselectivity. rsc.org For example, catalytic asymmetric approaches can be used for the enantioselective installation of the sulfone group into various molecules. rsc.org

Another strategy involves introducing chirality on the ethanesulfonyl group itself. While less common for this specific structure, methods for the stereoselective synthesis of chiral sulfinyl compounds, which can be precursors to chiral sulfones, are well-established. nih.govacs.org These methods often rely on the stereoselective oxidation of a prochiral sulfide (B99878).

Site of ChiralityModification StrategyResulting Chiral MoietySynthetic Approach
Alkyl Linker (α-Carbon)Substitution of a benzylic proton-CH(R)-SO₂Et (where R ≠ H)Asymmetric alkylation or catalytic asymmetric synthesis. rsc.org
Alkyl Linker (α-Carbon)Introduction of a hydroxyl group-CH(OH)-SO₂EtAsymmetric α-hydroxylation of the corresponding benzylic sulfone.
Sulfur AtomOxidation of a chiral sulfideChiral Sulfoxide (-S(O)-)Stereoselective oxidation of a corresponding prochiral sulfide precursor. nih.gov

Structure-Reactivity Relationship Studies of this compound Derivatives

Structure-reactivity relationship (SRR) studies aim to understand how the structural modifications detailed in the preceding sections influence the chemical reactivity of the molecule. For derivatives of this compound, two key areas of reactivity are of primary interest: the chemistry of the nitrile group and the reactivity of the benzylic position.

Reactivity of the Nitrile Group: The nitrile group can undergo various chemical transformations, such as hydrolysis to an amide or carboxylic acid, or reduction to an amine. The reactivity of the nitrile is heavily influenced by the electronic nature of the benzonitrile ring. Electron-withdrawing substituents on the ring generally make the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.

Reactivity of the Benzylic Position: The protons on the carbon atom situated between the benzene (B151609) ring and the sulfonyl group (the benzylic position) are acidic due to the electron-withdrawing nature of both adjacent groups. This acidity is a critical feature, as deprotonation at this site generates a carbanion that can be used in a variety of carbon-carbon bond-forming reactions. acs.org The stability of this carbanion, and therefore the pKa of the benzylic protons, is sensitive to substituents on the aromatic ring. Electron-withdrawing groups on the ring enhance the acidity, facilitating carbanion formation, whereas electron-donating groups have the opposite effect. This modulation of reactivity is essential for the synthetic utility of these compounds as building blocks for more complex molecules. acs.orgrsc.org

Structural ModificationPredicted Effect on Reactivity
Electron-withdrawing group (e.g., -NO₂) on the benzonitrile ringIncreases acidity of benzylic protons; increases electrophilicity of the nitrile carbon.
Electron-donating group (e.g., -OCH₃) on the benzonitrile ringDecreases acidity of benzylic protons; decreases electrophilicity of the nitrile carbon.
Replacement of -SO₂Et with a less electron-withdrawing group (e.g., -S(O)Et)Decreases the acidity of the adjacent C-H bonds.
Introduction of an α-substituent on the linker (e.g., -CH(CH₃)-)May introduce steric hindrance around the reactive benzylic site; acidity of the remaining proton is affected.

Advanced Analytical Methodologies for 3 Ethanesulfonyl Methyl Benzonitrile Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating 3-[(Ethanesulfonyl)methyl]benzonitrile from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for determining the purity of this compound. The separation is based on the compound's polarity. Given its structure, which includes a polar sulfonyl group and a moderately non-polar benzonitrile (B105546) moiety, a C18 column is a suitable stationary phase.

A typical HPLC method would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. For instance, a mobile phase starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) allows for the elution of polar impurities first, followed by the target compound and then any non-polar impurities. A patent for a related compound, methylsulfonyl chloride, utilizes a C18 column with a water and acetonitrile gradient for analysis. google.com UV detection is appropriate due to the presence of the aromatic benzonitrile chromophore; a wavelength between 220 nm and 280 nm would likely be effective for detection. helixchrom.commdpi.com

For preparative applications, where the goal is to isolate a pure sample of the compound, this analytical method can be scaled up using a larger-diameter column and a higher flow rate.

Interactive Table 1: Example HPLC Parameters for Purity Analysis

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column offering good resolution for compounds of moderate polarity.
Mobile Phase A Water (with 0.1% Formic Acid)Aqueous phase; acid improves peak shape.
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)Organic modifier for eluting the compound.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV Diode Array Detector (DAD) at 254 nmThe benzonitrile group provides strong UV absorbance for sensitive detection.
Injection Vol. 5 µLStandard volume for analytical HPLC.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, especially for identifying volatile or semi-volatile impurities. Although this compound has a relatively high boiling point due to its sulfonyl group, it is amenable to GC analysis.

A suitable method would employ a capillary column with a non-polar or mid-polarity stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane). nih.gov A temperature-programmed oven is necessary to ensure the elution of the compound in a reasonable time frame without decomposition. The analysis of related alkyl methanesulfonates by GC-MS often involves an initial oven temperature around 80°C, which is then ramped up to a higher temperature to elute the compounds. nih.gov The mass spectrometer detector provides structural information, allowing for the confident identification of impurities.

Interactive Table 2: Example GC-MS Parameters for Impurity Profiling

ParameterValueRationale
Column DB-5, 30 m x 0.25 mm, 0.25 µm filmA versatile, low-polarity column suitable for a wide range of organic compounds. nih.gov
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas compatible with MS detection.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAllows for separation of lower-boiling impurities before eluting the main compound.
Inlet Temp. 270 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component, allowing for better detection of trace impurities.
Detector Mass Spectrometer (MS)Provides mass information for impurity identification.
MS Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Scan Range 40-500 m/zCovers the expected mass range of the parent compound and potential impurities.

Quantitative Analysis Methods

Accurate quantification of this compound is essential for yield calculations, reaction kinetics, and formulation studies. While chromatographic methods with external calibration can be used, other techniques like quantitative NMR and spectrophotometry offer distinct advantages.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the purity or concentration of a substance without needing a reference standard of the analyte itself. nih.govresearchgate.net The signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal.

For this compound, quantification can be achieved by integrating a well-resolved proton signal (e.g., the singlet for the methylene (B1212753) protons adjacent to the sulfonyl group) and comparing it to the integral of a known amount of an internal standard. The internal standard must be a high-purity compound with a signal that does not overlap with any signals from the analyte. A key prerequisite for accurate qNMR is ensuring complete relaxation of the nuclei between pulses, which is typically achieved by introducing a sufficient relaxation delay (D1) in the pulse sequence. researchgate.net

Spectrophotometry

UV-Visible spectrophotometry can be a rapid and cost-effective method for quantifying this compound in solution, provided no other components in the mixture absorb at the chosen wavelength. A study on a different functionalized benzonitrile demonstrated the use of UV-Vis spectroscopy for analysis. nih.govnih.gov

The method involves establishing a calibration curve by measuring the absorbance of several solutions of the pure compound at known concentrations. The wavelength of maximum absorbance (λmax), determined by scanning a solution of the compound across the UV-Vis spectrum, should be used for the measurements to ensure maximum sensitivity and adherence to the Beer-Lambert Law. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

An indirect spectrophotometric method could also be developed. This might involve reacting the compound with a specific reagent to produce a colored product, the absorbance of which can be measured. For example, a method for another drug involved its oxidation by a known excess of an agent, followed by the reaction of the unconsumed oxidant with a colored dye. ekb.eg The decrease in color intensity of the dye is proportional to the concentration of the drug.

In Situ Monitoring of Reactions Involving this compound

Understanding the kinetics, mechanism, and potential intermediates of a reaction is critical for process optimization and control. In situ (in the reaction mixture) monitoring techniques provide real-time data without the need for sampling and quenching.

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy, often using an attenuated total reflectance (ATR) probe immersed directly into the reaction vessel (e.g., ReactIR), is a powerful technique for real-time reaction monitoring. mt.comxjtu.edu.cn It tracks the concentration changes of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. nih.gov

For a reaction involving this compound, key functional groups provide distinct signals that can be monitored. The nitrile (C≡N) stretch typically appears around 2220-2240 cm⁻¹, while the sulfonyl group (S=O) has strong, characteristic symmetric and asymmetric stretching vibrations around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

For example, in a reaction where the nitrile group is hydrolyzed to a carboxylic acid, the disappearance of the sharp C≡N peak and the appearance of the broad O-H and strong C=O stretching bands of the carboxylic acid product could be tracked in real-time. This data allows for the determination of reaction endpoints, kinetic profiling, and the detection of any transient intermediates that may have a unique infrared signature. The combination of in situ IR with offline analysis like NMR can provide a comprehensive understanding of the reaction pathway. youtube.com

Interactive Table 3: Key FTIR Bands for Monitoring Reactions

Functional GroupCompound TypeWavenumber (cm⁻¹)Change During Reaction Example (Nitrile Hydrolysis)
Nitrile (C≡N) Reactant (this compound)~2230Decrease in intensity
Sulfonyl (S=O) Reactant & Product~1320 (asym), ~1140 (sym)Remains relatively constant (acts as an internal marker)
Carbonyl (C=O) Product (Carboxylic Acid)~1700Increase in intensity
Hydroxyl (O-H) Product (Carboxylic Acid)~2500-3300 (broad)Increase in intensity

By leveraging these advanced analytical methodologies, researchers can thoroughly characterize this compound, ensure its quality, and develop robust and efficient synthetic processes for its use.

Q & A

Q. What are the recommended synthetic routes for 3-[(Ethanesulfonyl)methyl]benzonitrile?

A common synthetic strategy involves nucleophilic substitution, where 3-(bromomethyl)benzonitrile reacts with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate sulfonylation. Purification is typically achieved via column chromatography using a gradient of ethyl acetate and hexane. Monitoring the reaction by thin-layer chromatography (TLC) ensures completion. This method is analogous to sulfonyl group introductions in related benzonitrile derivatives .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H NMR : Look for signals corresponding to the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and the methylene group adjacent to the sulfonyl moiety (δ ~4.0–4.5 ppm).
  • 13C NMR : The nitrile carbon appears at ~115 ppm, while sulfonyl carbons resonate at ~55–60 ppm.
  • IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group, and S=O stretches from the sulfonyl group appear at ~1350–1150 cm⁻¹.
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the exact mass (e.g., calculated via high-resolution MS). These methods are consistent with characterization protocols for structurally similar sulfonylated benzonitriles .

Q. What solvents are suitable for recrystallizing this compound?

Based on solubility trends in analogous compounds, aprotic solvents like dichloromethane, ethyl acetate, or benzonitrile itself (as a high-boiling solvent) are recommended. Gradual cooling from a heated solution often yields high-purity crystals. Solvent selection should account for polarity and hydrogen-bonding capacity to optimize crystal formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during sulfonylation?

  • Temperature Control : Conduct the reaction at 0–5°C to suppress sulfonate ester formation.
  • Moisture Exclusion : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the sulfonyl chloride.
  • Stoichiometry : Employ a slight excess (1.2–1.5 equivalents) of ethanesulfonyl chloride to ensure complete conversion.
  • Work-Up : Quench unreacted sulfonyl chloride with ice-cold water and extract the product promptly. These steps mitigate common side reactions observed in sulfonylation protocols .

Q. How can computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations can model the compound’s electronic properties, such as charge distribution at the sulfonyl and nitrile groups, to predict binding affinity with biological targets (e.g., enzymes). Molecular docking studies, as demonstrated in amyloid-beta inhibition research (see Scheme 2 in ), can simulate interactions with protein active sites. Such approaches guide rational modifications to enhance pharmacological activity .

Q. How to resolve discrepancies in reported solubility data for this compound?

Systematic solubility testing in solvents like DMSO, DMF, and benzonitrile under controlled temperatures (25°C, 40°C) can clarify inconsistencies. Quantify solubility using UV-Vis spectroscopy (λmax for benzonitrile derivatives) or 1H NMR by integrating solute vs. solvent peaks. Document solvent purity and degassing procedures to ensure reproducibility .

Q. What analytical techniques validate the compound’s stability under storage conditions?

  • HPLC : Monitor degradation products over time using a C18 column and acetonitrile/water mobile phase.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating.
  • Light Sensitivity Tests : Store samples in amber vials and compare NMR spectra before and after light exposure. Stability studies for related sulfonamides suggest a shelf life of >12 months at –20°C in inert atmospheres .

Methodological Notes

  • Stereochemical Considerations : For derivatives with chiral centers, employ chiral HPLC or X-ray crystallography (as in ) to confirm absolute configuration.
  • Toxicity Screening : Follow ALADDIN’s safety protocols () for handling sulfonylated nitriles, including PPE and fume hood use.
  • Data Reproducibility : Cross-reference synthetic steps with CAS registry entries () to ensure reagent compatibility and avoid patent conflicts.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.